molecular formula C12H24Cl3MoO3 B6317142 Trichlorotris(tetrahydrofuran)molybdenum(III) CAS No. 31355-55-2

Trichlorotris(tetrahydrofuran)molybdenum(III)

Cat. No.: B6317142
CAS No.: 31355-55-2
M. Wt: 418.6 g/mol
InChI Key: MQYLFWKEKWAOFN-UHFFFAOYSA-K
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Description

Trichlorotris(tetrahydrofuran)molybdenum(III) is a coordination complex with the formula MoCl3(THF)3. It is a widely used starting material for the synthesis of various molybdenum compounds. The compound is known for its beige crystalline appearance and its tendency to deteriorate upon exposure to the laboratory atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichlorotris(tetrahydrofuran)molybdenum(III) typically involves a reductive procedure starting from molybdenum pentachloride (MoCl5). The process can be summarized in three main steps :

    Reduction of MoCl5: MoCl5 is reduced in acetonitrile to form MoCl4(MeCN)2.

    Substitution with Tetrahydrofuran: The nitrile ligands in MoCl4(MeCN)2 are replaced with tetrahydrofuran (THF) to form MoCl4(THF)2.

    Final Reduction: The final reduction step involves the use of metallic tin to produce Trichlorotris(tetrahydrofuran)molybdenum(III).

Industrial Production Methods

While the laboratory synthesis of Trichlorotris(tetrahydrofuran)molybdenum(III) is well-documented, industrial production methods are less commonly detailed in the literature. the principles of the synthetic route can be scaled up for industrial applications, ensuring the production of high-purity compounds for various uses .

Chemical Reactions Analysis

Types of Reactions

Trichlorotris(tetrahydrofuran)molybdenum(III) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Properties

Synthesis Methods:
Trichlorotris(tetrahydrofuran)molybdenum(III) can be synthesized through several methods, including:

  • Reduction of Molybdenum Pentachloride: The most common method involves reducing molybdenum pentachloride (MoCl5)(MoCl_5) with tin in the presence of tetrahydrofuran (THF). The reaction can be summarized as follows:
2MoCl5+4THF+Sn2[MoCl3(THF)3]+4HCl+SnCl22MoCl_5+4THF+Sn\rightarrow 2[MoCl_3(THF)_3]+4HCl+SnCl_2
  • Direct Reaction with THF: The compound can also be prepared via direct interaction between molybdenum halides and THF under controlled conditions, yielding high purity products .

Properties:
Trichlorotris(tetrahydrofuran)molybdenum(III) is characterized by its beige crystalline form, which is sensitive to moisture and air. It tends to decompose upon prolonged exposure to solvents other than THF, forming various dinuclear complexes and oxo derivatives .

Research Applications

Catalysis:
One of the primary applications of [MoCl3(THF)3][MoCl_3(THF)_3] is in catalysis. It serves as a catalyst in organic transformations such as:

  • Hydrosilylation Reactions: The compound has been utilized in hydrosilylation processes where it facilitates the addition of silanes to alkenes and alkynes, enhancing reaction rates and selectivity.
  • Carbonylation Reactions: It acts as a catalyst for carbonylation reactions, converting alcohols into carbonyl compounds effectively .

Synthesis of Molybdenum Complexes:
The compound is an essential precursor for synthesizing various molybdenum complexes, including:

  • Molybdenum Hexacarbonyls: Through reductive carbonylation processes involving zinc dust and CO, trichlorotris(tetrahydrofuran)molybdenum(III) can yield molybdenum hexacarbonyl complexes, which are valuable in organometallic chemistry .
  • Phosphine Complexes: It can react with phosphine ligands to form stable complexes that exhibit unique catalytic properties. For instance, the reaction with ethyldiphenylphosphine results in a complex with distinct electronic properties suitable for further catalytic applications .

Case Study 1: Catalytic Activity in Hydrosilylation

A study demonstrated the effectiveness of [MoCl3(THF)3][MoCl_3(THF)_3] as a catalyst in hydrosilylation reactions. The results indicated that the compound significantly increased the reaction rate compared to traditional catalysts. The yield of the desired siloxane product was enhanced by over 30% when using this molybdenum complex under optimized conditions.

Case Study 2: Synthesis of Molybdenum Hexacarbonyl

In a series of experiments aimed at synthesizing molybdenum hexacarbonyl from trichlorotris(tetrahydrofuran)molybdenum(III), researchers successfully achieved high yields (up to 85%) through a reductive carbonylation process using zinc dust under CO atmosphere. This method showcased the compound's utility in generating valuable organometallic species .

Biological Activity

Trichlorotris(tetrahydrofuran)molybdenum(III) (MoCl₃(THF)₃) is an organometallic compound notable for its unique coordination chemistry and potential biological applications. This article explores its synthesis, characterization, and biological activity, drawing on various research findings.

Synthesis and Characterization

Trichlorotris(tetrahydrofuran)molybdenum(III) is synthesized through the reaction of molybdenum trichloride with tetrahydrofuran (THF). The resulting complex can react with various ligands, including phosphines, to form a variety of derivatives. Its molecular formula is C₁₂H₂₄Cl₃MoO₃, with a molecular weight of 418.62 g/mol. The compound appears as a light red-orange powder and is sensitive to air and moisture .

Table 1: Properties of Trichlorotris(tetrahydrofuran)molybdenum(III)

PropertyValue
Molecular FormulaC₁₂H₂₄Cl₃MoO₃
Molecular Weight418.62 g/mol
AppearanceLight red-orange powder
Purity95%+
CAS Number31355-55-2

Biological Activity

The biological activity of trichlorotris(tetrahydrofuran)molybdenum(III) has been the subject of various studies, particularly in the context of its interaction with biological molecules and potential therapeutic applications.

Antibacterial Activity

Research has indicated that transition metal complexes, including those involving molybdenum, exhibit significant antibacterial properties. Trichlorotris(tetrahydrofuran)molybdenum(III), when combined with specific ligands, has shown enhanced antibacterial activity against a range of bacterial strains. The mechanism by which these complexes exert their antibacterial effects often involves the disruption of bacterial cell membranes or interference with essential enzymatic processes .

Case Study: Antibacterial Evaluation

In a comparative study, several molybdenum complexes were evaluated for their antibacterial efficacy. Trichlorotris(tetrahydrofuran)molybdenum(III) exhibited notable activity against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of biocidal effects. The study utilized standard disk diffusion methods to assess the inhibition zones produced by various concentrations of the compound .

Enzyme Inhibition

Molybdenum complexes are also known for their ability to inhibit certain enzymes that are crucial for bacterial survival. For instance, trichlorotris(tetrahydrofuran)molybdenum(III) has been shown to inhibit enzymes involved in metabolic pathways in bacteria, potentially leading to reduced growth rates or cell death. This inhibition may be attributed to the formation of stable adducts with enzyme active sites .

The precise mechanisms by which trichlorotris(tetrahydrofuran)molybdenum(III) exerts its biological effects are still under investigation. However, it is believed that the compound's ability to coordinate with biomolecules plays a critical role in its biological activity. The formation of metal-ligand complexes can alter the structural conformation of proteins or nucleic acids, thereby influencing their function.

Potential Therapeutic Applications

Given its biological activity, trichlorotris(tetrahydrofuran)molybdenum(III) holds promise for development into therapeutic agents. Its potential applications include:

  • Antibacterial agents : Targeting bacterial infections resistant to conventional antibiotics.
  • Enzyme inhibitors : Developing drugs that inhibit specific bacterial enzymes.
  • Catalysts in biochemical reactions : Utilizing its coordination properties to facilitate biochemical transformations.

Properties

IUPAC Name

oxolane;trichloromolybdenum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H8O.3ClH.Mo/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYLFWKEKWAOFN-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.C1CCOC1.Cl[Mo](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl3MoO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31355-55-2
Record name Tetrahydrofuran - trichloromolybdenum (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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